molecular formula C12H13BrN2 B13902839 1-Benzylpyridin-2-imine;hydrobromide

1-Benzylpyridin-2-imine;hydrobromide

Cat. No.: B13902839
M. Wt: 265.15 g/mol
InChI Key: RYUQBUAHZATWTO-UHFFFAOYSA-N
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Description

1-Benzylpyridin-2-imine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 1-Benzylpyridin-2-imine;hydrobromide typically involves the reaction of pyridine derivatives with benzyl halides under specific conditions. One common method is the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-Benzylpyridin-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and their corresponding N-oxides or reduced forms.

Scientific Research Applications

1-Benzylpyridin-2-imine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzylpyridin-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

1-Benzylpyridin-2-imine;hydrobromide can be compared with other pyridine derivatives such as:

    Pyridine: A basic aromatic compound with a nitrogen atom in the ring. It serves as a precursor for many other derivatives.

    2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of various pharmaceuticals.

    Benzylpyridine: A compound with a benzyl group attached to the pyridine ring, similar to this compound but lacking the imine functionality.

The uniqueness of this compound lies in its imine functionality, which allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-benzylpyridin-2-imine;hydrobromide

InChI

InChI=1S/C12H12N2.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H

InChI Key

RYUQBUAHZATWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N.Br

Origin of Product

United States

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